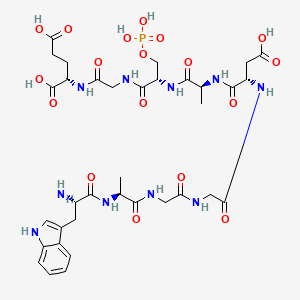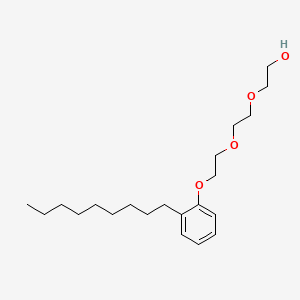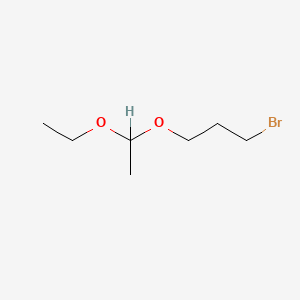
Didodecyl sulfate
Übersicht
Beschreibung
Didodecyl sulfate is an organic compound with the molecular formula C24H50O4S. It is a type of sulfate ester and is known for its surfactant properties. This compound is commonly used in various industrial and research applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didodecyl sulfate can be synthesized through the sulfation of dodecyl alcohol using sulfur trioxide. The reaction proceeds by the initial formation of the pyrosulfate, which then hydrolyzes to form the sulfate ester: [ \text{2 SO}_3 + \text{ROH} \rightarrow \text{ROSO}_2\text{O-SO}_3\text{H} ] [ \text{ROSO}_2\text{O-SO}_3\text{H} \rightarrow \text{ROSO}_3\text{H} + \text{SO}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced by the continuous sulfation of dodecyl alcohol with sulfur trioxide gas in a falling film reactor. The reaction is highly exothermic and requires precise temperature control to prevent decomposition of the product. The resulting crude product is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the sulfate ester group.
Reduction: Reduction reactions are also rare for this compound, as the sulfate group is generally resistant to reduction.
Substitution: The most common reactions involving this compound are nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metals, such as sodium or potassium, and conditions typically involve aqueous or alcoholic solutions at elevated temperatures.
Major Products:
Substitution Reactions: The major products of substitution reactions are typically alcohols or other substituted organic compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Didodecyl sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: Employed in the preparation of biological samples for electrophoresis and other analytical techniques.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of detergents, cosmetics, and personal care products due to its ability to reduce surface tension and improve the cleaning efficiency.
Wirkmechanismus
Didodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in water. The compound interacts with lipid bilayers and proteins, disrupting their structure and function, which is particularly useful in biological and biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: A closely related compound with similar surfactant properties, commonly used in laboratory and industrial applications.
Sodium laureth sulfate: Another sulfate ester with similar applications, but with an ethoxylated chain that provides different solubility and foaming characteristics.
Ammonium lauryl sulfate: Similar to sodium dodecyl sulfate but with an ammonium cation, used in personal care products for its mildness.
Uniqueness: Didodecyl sulfate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions and micelle formation compared to shorter-chain sulfates. This makes it particularly effective in applications requiring strong surfactant properties and the ability to solubilize large hydrophobic molecules.
Eigenschaften
IUPAC Name |
didodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJRCNSPOSHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332496 | |
| Record name | Didodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2649-11-8 | |
| Record name | Didodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)


